molecular formula C17H19ClN6O3S B2869836 5-chloro-2-methoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzenesulfonamide CAS No. 2310040-99-2

5-chloro-2-methoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzenesulfonamide

Cat. No.: B2869836
CAS No.: 2310040-99-2
M. Wt: 422.89
InChI Key: WILQPXCJKRNKGK-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzenesulfonamide is a high-purity synthetic compound intended for research and development applications. This benzenesulfonamide derivative features a complex molecular architecture incorporating a [1,2,4]triazolo[4,3-b]pyridazine moiety, a structure of high interest in medicinal chemistry for its potential to interact with various biological targets. Compounds with this core structure are frequently investigated for their ability to modulate protein-protein interactions and enzyme activity, particularly in oncology and neuroscience research. The specific mechanism of action and primary research applications for this compound are currently under investigation, though its structural profile suggests potential as a key intermediate or targeted inhibitor in biochemical pathways. Researchers value this chemical for its potential utility in high-throughput screening, lead optimization, and structure-activity relationship (SAR) studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety and handling assessments prior to use.

Properties

IUPAC Name

5-chloro-2-methoxy-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN6O3S/c1-11-19-20-16-6-7-17(21-24(11)16)23-9-13(10-23)22(2)28(25,26)15-8-12(18)4-5-14(15)27-3/h4-8,13H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILQPXCJKRNKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)S(=O)(=O)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-chloro-2-methoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzenesulfonamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Chlorine and methoxy groups : These are known to influence the compound's lipophilicity and bioactivity.
  • Triazole and pyridazine rings : These heterocyclic structures are often associated with diverse biological activities, including anticancer and antimicrobial properties.
  • Azetidine moiety : This four-membered ring can enhance the compound's binding affinity to biological targets.

Molecular Formula

The molecular formula for this compound is C18H21ClN6O3SC_{18}H_{21}ClN_{6}O_{3}S.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing triazole rings have been shown to inhibit various cancer cell lines, including prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cancer cells. The mechanism often involves:

  • Tubulin inhibition : Compounds targeting tubulin can disrupt mitotic spindle formation, leading to apoptosis in cancer cells. For example, triazole derivatives have demonstrated IC50 values as low as 0.054 µM against A549 cells, indicating potent activity .
  • Cell cycle arrest : These compounds can induce cell cycle arrest at the G2/M phase, promoting apoptotic pathways through caspase activation .

Antimicrobial Activity

Sulfonamide derivatives are widely recognized for their antibacterial properties. The presence of the sulfonamide group in the compound suggests potential effectiveness against bacterial infections. Studies have shown that:

  • Sulfonamides can exhibit broad-spectrum antibacterial activity by inhibiting bacterial dihydropteroate synthase, a critical enzyme in folate synthesis .

Other Biological Activities

In addition to anticancer and antimicrobial effects, compounds similar to this one have displayed:

  • Antidiabetic properties : Some studies suggest that sulfonamide derivatives can enhance insulin sensitivity.
  • Antiviral effects : Certain triazole-containing compounds have shown promise against viral infections by disrupting viral replication processes .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Study on Triazole Derivatives :
    • Researchers synthesized various triazole derivatives and tested them against multiple cancer cell lines.
    • Results indicated that modifications on the triazole structure significantly influenced their cytotoxicity and mechanism of action .
  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of sulfonamide derivatives against Mycobacterium bovis BCG.
    • The most potent compound showed a minimum inhibitory concentration (MIC) of 31.25 μg/mL, highlighting the potential for developing effective antimicrobial agents from this class .
  • Structural Activity Relationship (SAR) :
    • Investigations into SAR revealed that specific substitutions on the triazole ring enhance biological activity.
    • For instance, methyl substitutions at certain positions led to increased potency against cancer cell lines .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name (Identifier) Key Substituents Molecular Formula Notable Features Source
Target Compound 3-Methyl-triazolo[4,3-b]pyridazine, azetidine C₁₇H₁₈ClN₅O₃S Conformational rigidity from azetidine; methyl group enhances lipophilicity
QOV 2-Methyl-triazolo[1,5-a]pyridine C₁₄H₁₃ClN₄O₃S Lacks azetidine; methyl on triazolo-pyridine may reduce steric hindrance
QOY Unsubstituted triazolo[1,5-a]pyridine C₁₃H₁₁ClN₄O₃S No methyl groups; simpler structure may lower metabolic stability
IIIa-IIId () 4-Chloro-2-mercapto-5-methylbenzene C₁₃H₁₂ClN₅O₂S₂ Mercapto group increases electrophilicity; moderate anti-HIV/anticancer activity

Key Observations :

  • Methyl groups on the triazolo ring (target compound and QOV) enhance lipophilicity compared to QOY, which may improve membrane permeability .
  • Mercapto-containing analogs (IIIa-IIId) exhibit antiviral activity but face stability challenges due to the reactive -SH group, unlike the target compound’s sulfonamide .

Triazolo-Pyridazine/Benzamide Hybrids

Table 2: Pharmacokinetic and Activity Comparisons

Compound (Example) Core Structure Key Substituents Reported Activity
Target Compound Triazolo[4,3-b]pyridazine Methoxy, methyl, azetidine N/A (inferred kinase/antiviral potential)
EP 3 532 474 B1 (Example 284) Triazolo[4,3-a]pyridine Difluoromethyl, trifluoropropoxy High binding affinity to fluorinated targets
N-(5-Chloro-triazolo[4,3-a]pyridin-3-yl)benzamide Triazolo[4,3-a]pyridine Chloro, benzamide Unknown activity; lacks sulfonamide

Key Observations :

  • Fluorinated groups (Example 284) improve metabolic stability and target affinity compared to the target compound’s methoxy group but may increase synthetic complexity .
  • Benzamide analogs () lack the sulfonamide moiety, reducing hydrogen-bonding capacity and solubility, which may limit bioavailability relative to the target compound .

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